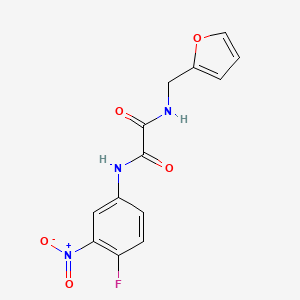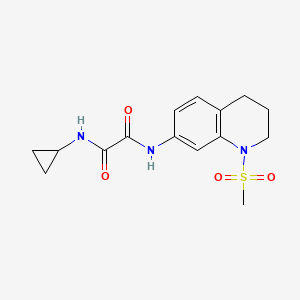
N-cyclopropyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors, which are designed to target and inhibit the activity of Janus kinases, a family of enzymes involved in the regulation of immune and inflammatory responses.
Applications De Recherche Scientifique
Copper(II)-Catalyzed Remote Sulfonylation of Aminoquinolines
The copper(II)-catalyzed remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives represents a significant application in the synthesis of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives, showcasing the compound's utility in generating environmentally friendly byproducts. This methodology offers a less odorous and more environmentally friendly alternative to traditional sulfide sources (Xia et al., 2016).
Quinolone Antibacterials
A series of 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acids demonstrates the compound's role in developing new antibacterial agents. The study highlights correlations between DNA gyrase inhibition and antibacterial potency, providing insights into the compound's mechanism of action (Domagala et al., 1988).
Synthetic Cannabinoid Receptor Agonists
The compound's utility is further explored in the study of synthetic cannabinoid receptor agonists, focusing on the metabolic fate of specific derivatives. This research sheds light on the enzymatic processes involved in the metabolism of these compounds, aiding in the development of analytical targets for toxicological screenings (Richter et al., 2022).
NMDA and AMPA Antagonists
N-sulfonyl derivatives of 6,7-dichloro 3,4-dihydro-3-oxo-quinoxalinecarboxylate have been characterized as antagonists at the glycine-site of the NMDA receptor and AMPA receptor, indicating the compound's potential in neurological research and therapeutic applications (Hays et al., 1993).
Cyclopropa[b]quinoline Derivatives
The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives highlights a remarkable cyclopropanation process, showcasing the compound's versatility in creating novel chemical structures. This research contributes to the field of organic synthesis by presenting a new method for generating complex molecular architectures (Szakonyi et al., 2002).
Antimalarial Sulfonamides Against COVID-19
A theoretical investigation into antimalarial sulfonamides as potential COVID-19 drugs utilizes computational calculations and molecular docking studies. This research exemplifies the compound's relevance in addressing contemporary health challenges by exploring its efficacy against malaria and potential against COVID-19 (Fahim & Ismael, 2021).
Mécanisme D'action
Mode of Action
Based on its structural similarity to other compounds, it may function as an antagonist or inhibitor, binding to its target and preventing its normal function .
Biochemical Pathways
Without knowledge of the compound’s primary target, it’s difficult to definitively state which biochemical pathways it affects. Compounds with similar structures have been found to impact a variety of pathways, including those involved in inflammation and cell signaling .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties would greatly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s primary target and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without more information on the compound’s target and mode of action, it’s difficult to predict how these factors might impact its function .
Propriétés
IUPAC Name |
N-cyclopropyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-23(21,22)18-8-2-3-10-4-5-12(9-13(10)18)17-15(20)14(19)16-11-6-7-11/h4-5,9,11H,2-3,6-8H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWPCKKJOYIAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

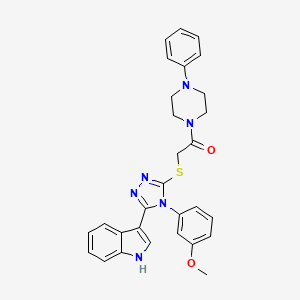

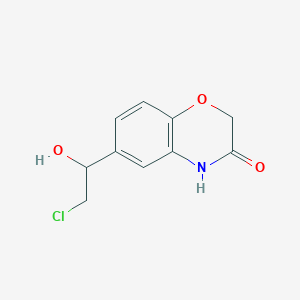
![2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid hydrochloride](/img/structure/B2847920.png)

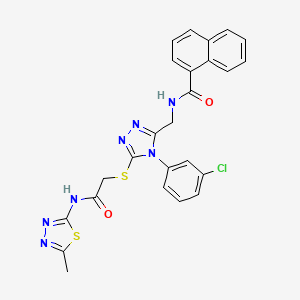

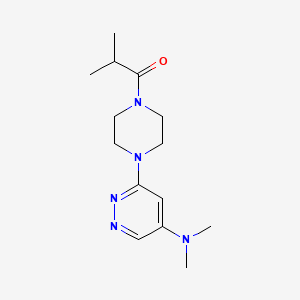
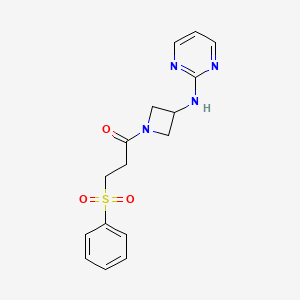
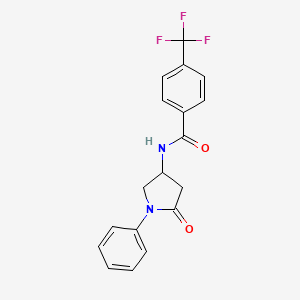
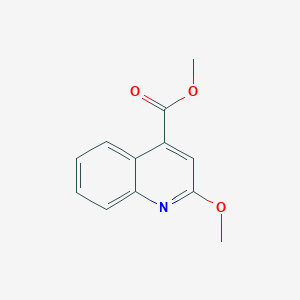

![N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2847935.png)
